1-(2-(m-Tolylthio)phenyl)piperazine is a chemical compound characterized by a piperazine ring that is substituted with a phenyl group and a tolylthio group. It is also known as Vortioxetine Impurity 2, indicating its relevance in the study of vortioxetine, an antidepressant drug. This compound plays a role in pharmaceutical research, particularly in quality control and pharmacokinetic studies related to vortioxetine .
This compound falls under the category of piperazine derivatives, which are known for their diverse biological activities. Piperazines are often utilized in medicinal chemistry due to their ability to interact with various biological targets, including neurotransmitter receptors. The specific structure of 1-(2-(m-Tolylthio)phenyl)piperazine suggests potential applications in the treatment of mood disorders due to its association with vortioxetine .
The synthesis of 1-(2-(m-Tolylthio)phenyl)piperazine can be achieved through several methods:
The choice of synthetic route depends on the desired yield and purity of the final product. Each method may require specific reagents and conditions that influence the efficiency and outcome of the reaction.
The molecular formula for 1-(2-(m-Tolylthio)phenyl)piperazine is , with a molecular weight of approximately 284.4 g/mol. The structure features a piperazine ring connected to a phenyl group and a thioether group derived from m-tolyl.
1-(2-(m-Tolylthio)phenyl)piperazine can undergo various chemical reactions:
Understanding these reactions is crucial for manipulating the compound's structure for desired biological activity or for synthesizing related compounds.
Property | Value |
---|---|
Molecular Formula | C17H20N2S |
Molecular Weight | 284.4 g/mol |
IUPAC Name | 1-[2-(3-methylphenyl)sulfanylphenyl]piperazine |
InChI | InChI=1S/C17H20N2S/c1-14-5-4-6-15(13-14)20-17-8-3-2-7-16(17)19-11-9-18-10-12-19/h2-8,13,18H,9-12H2,1H3 |
These properties are essential for understanding the compound's behavior in various chemical environments and its potential interactions in biological systems .
1-(2-(m-Tolylthio)phenyl)piperazine has several applications in scientific research:
These applications highlight the compound's significance in both pharmaceutical development and research settings. Further studies could elucidate additional therapeutic potentials based on its structural characteristics.
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2